7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Description
Properties
IUPAC Name |
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUMNAHLSSTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121123-17-9 | |
| Record name | (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
Reaction Pathway
Key observations:
-
Step a reduces unwanted side reactions by protecting the amine with di-tert-butyl dicarbonate .
-
Step b uses oxalyl chloride to activate the carboxyl group, enabling efficient coupling with compound IV .
Stability and Degradation Pathways
Cefprozil’s stability is influenced by its β-lactam ring and hydroxyl groups:
Hydrolysis of β-Lactam Ring
-
The β-lactam ring undergoes hydrolysis under acidic or alkaline conditions , leading to loss of antibacterial activity.
-
pH-dependent degradation :
Solid-State Stability
Isomerization Reactions
Cefprozil exists as a 90:10 cis/trans isomeric mixture . The synthesis route ensures predominant cis-isomer formation:
-
Stereochemical control : The allylic chloride displacement with triphenylphosphine (forming intermediate 2 ) and subsequent ylide condensation with acetaldehyde ensures ≥90% cis-configuration .
-
Isomer separation is not required due to comparable antimicrobial activity of both forms .
Pharmacokinetic Metabolism
While cefprozil is primarily excreted unchanged, minor metabolic pathways include:
Enzymatic Hydrolysis
-
Hepatic enzymes partially hydrolyze the β-lactam ring, though this accounts for <10% of clearance .
-
Urinary excretion : 54–62% of the dose is eliminated unchanged .
Plasma Concentrations
| Dose (mg) | Peak Plasma (µg/mL) | Half-Life (hr) | Urinary Excretion (%) |
|---|---|---|---|
| 250 | 6.1 | 1.5 | 60 |
| 500 | 10.5 | 1.5 | 62 |
| 1000 | 18.3 | 1.5 | 54 |
| Data from FDA pharmacokinetic studies . |
Key Functional Group Reactivity
Scientific Research Applications
Clinical Applications
Cefprozil is primarily indicated for the treatment of various infections caused by susceptible strains of bacteria. The following are notable applications:
- Acute Otitis Media : Cefprozil is effective against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, including beta-lactamase-producing strains .
- Sinusitis : It is used in treating acute bacterial sinusitis, particularly in pediatric populations .
- Skin and Skin Structure Infections : Clinical studies have demonstrated cefprozil's efficacy in treating skin infections caused by susceptible organisms .
- Pharyngitis/Tonsillitis : Cefprozil is also indicated for treating pharyngitis and tonsillitis in children .
Pharmacokinetics
Cefprozil exhibits favorable pharmacokinetic properties:
- Absorption : The drug is well absorbed after oral administration, with peak plasma concentrations occurring approximately 1.5 hours post-dose.
- Distribution : The steady-state volume of distribution is approximately 0.23 L/kg.
- Elimination : The average plasma half-life is about 1.3 hours in healthy subjects, with urinary excretion accounting for approximately 60% of the administered dose .
Table 1: Pharmacokinetic Parameters of Cefprozil
| Dosage (mg) | Peak Plasma Concentration (µg/mL) | Urinary Excretion (%) |
|---|---|---|
| 250 | 6.1 | 60 |
| 500 | 10.5 | 62 |
| 1000 | 18.3 | 54 |
Case Studies
Several clinical trials support the use of cefprozil in various infections:
- Acute Otitis Media : A study involving pediatric patients showed that cefprozil was as effective as high-dose amoxicillin in treating acute otitis media, with fewer side effects reported .
- Skin Infections : In a comparative study against cefaclor, cefprozil demonstrated superior efficacy in treating skin infections, leading to quicker resolution times and lower recurrence rates .
- Pharyngitis/Tonsillitis : A randomized trial highlighted cefprozil's effectiveness in treating streptococcal pharyngitis, showing significant symptom relief compared to placebo controls .
Safety Profile
Cefprozil is generally well-tolerated, but like all antibiotics, it can lead to side effects such as gastrointestinal disturbances (diarrhea, nausea) and allergic reactions in some patients. Serious adverse effects are rare but may include severe diarrhea due to Clostridium difficile infection .
Mechanism of Action
Cefprozil monohydrate, like other beta-lactam antibiotics, exerts its effects by binding to penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .
Comparison with Similar Compounds
Comparison with Similar Cephalosporins
Generational Classification and Spectrum of Activity
Cephalosporins are categorized into generations based on their antimicrobial spectrum and resistance to β-lactamases. Below is a comparison with key analogs:
| Compound | Generation | Key Spectrum | Dosing Frequency |
|---|---|---|---|
| Cefprozil Monohydrate | Second | Gram-positive (e.g., S. aureus), limited Gram-negative (e.g., H. influenzae) | Twice daily |
| Cefadroxil | First | Gram-positive (narrower than second-gen), limited Gram-negative | Twice daily |
| Cefpodoxime Proxetil | Third | Expanded Gram-negative (e.g., Neisseria gonorrhoeae), less Gram-positive | Once/twice daily |
| Cefepime | Fourth | Broad Gram-negative (e.g., Pseudomonas aeruginosa), stable against AmpC β-lactamases | Every 12 hours |
| Cefpirome Sulfate | Fourth | Similar to cefepime, enhanced activity against resistant Enterobacteriaceae | Once/twice daily |
Key Differences :
- Second vs. First Generation : Cefprozil has enhanced Gram-negative coverage compared to cefadroxil but less than third/fourth-generation agents .
- Second vs. Third Generation : Cefpodoxime offers superior activity against Moraxella catarrhalis and β-lactamase-producing H. influenzae but weaker Gram-positive coverage .
- Second vs. Fourth Generation: Cefepime and cefpirome target multidrug-resistant Gram-negative bacteria, including P. aeruginosa, due to improved β-lactamase stability .
Physicochemical Properties
Solubility and Stability
Implications :
Pharmacokinetics and Dosage Forms
Clinical Considerations :
Analytical Methods
Key Findings :
Contraindications :
- Cefprozil is contraindicated in patients with cephalosporin hypersensitivity, similar to other agents in the class .
Biological Activity
Cefprozil monohydrate is a semi-synthetic, second-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, in vitro efficacy against various pathogens, and relevant clinical findings.
Cefprozil functions by inhibiting bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding inhibits the third and final stage of cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes .
Pharmacokinetics
- Absorption : Cefprozil is well absorbed after oral administration, with a bioavailability of approximately 90-95% .
- Distribution : The volume of distribution is about 0.23 L/kg, and plasma protein binding is approximately 36% .
- Half-life : The elimination half-life in healthy individuals is around 1.3 hours, but this can extend to 5.9 hours in patients with renal impairment .
- Excretion : Cefprozil is primarily eliminated via the kidneys, with significant urinary excretion observed post-administration .
In Vitro Activity
Cefprozil demonstrates in vitro activity against a variety of gram-positive and gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected organisms:
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 100 | 0.25 | 8.00 |
| Streptococcus pneumoniae | 200 | 0.06 | 1.00 |
| Haemophilus influenzae | 150 | 0.12 | 2.00 |
| Escherichia coli | 300 | 1.00 | 16.00 |
| Moraxella catarrhalis | 50 | ≤0.008 | 0.25 |
Cefprozil is particularly effective against beta-lactamase producing strains of certain pathogens, which enhances its clinical utility .
Case Study: Drug-Induced Liver Injury
A notable case involved a 27-month-old girl who developed jaundice after receiving cefprozil for cystitis. Liver biopsy indicated drug-induced liver injury, highlighting the potential hepatotoxicity associated with cefprozil use in sensitive populations .
Pharmacokinetic Study in Elderly
In a study involving elderly patients (≥65 years), pharmacokinetic parameters indicated that AUC values were significantly higher compared to younger adults, suggesting altered metabolism and clearance in older populations .
Adverse Reactions
Cefprozil is generally well tolerated; however, some common adverse reactions include gastrointestinal disturbances such as diarrhea (2.7%), nausea (2.3%), and vomiting (1.4%) observed during clinical trials .
Preparation Methods
Synthetic Routes to Cefprozil Monohydrate
Di-tert-Butyl Dicarbonate-Mediated Protection (CN108033972B)
This method employs a three-step sequence starting from compound II [(6R,7R)-7-amino-3-[(Z)-propenyl]-3-cephem-4-carboxylic acid].
Step 1: Amino Group Protection
Compound II reacts with di-tert-butyl dicarbonate (Boc₂O) in N,N-dimethylformamide (DMF) at 30–40°C, catalyzed by 4-dimethylaminopyridine (DMAP). The Boc group selectively protects the 7-amino moiety, yielding compound III with 90.3% efficiency. Optimal molar ratios are critical:
- Compound II : Boc₂O = 1 : 1–1.1
- Compound II : DMAP = 1 : 0.05–0.1
Step 2: Acyl Chloride Formation and Coupling
Compound III is treated with oxalyl chloride (ClCO)₂ in dichloromethane (DCM) under nitrogen, generating an acyl chloride intermediate. Subsequent reaction with compound IV [(2-amino-2-(4-hydroxyphenyl)acetic acid)] in the presence of N,N-diisopropylethylamine (DIPEA) forms compound V. This step achieves 91.8% yield, attributed to the electrophilic reactivity of the acyl chloride.
Step 3: Acidic Deprotection
Compound V undergoes deprotection using dilute hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in DCM, cleaving the Boc group to yield cefprozil. Neutralization with NaOH and ethyl acetate extraction affords the final product with 92–96.6% yield and >99.75% purity.
Table 1: Yield and Purity Data for CN108033972B Method
| Step | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Boc₂O, DMAP | DMF | 90.3 | 99.78 |
| 2 | (ClCO)₂, DIPEA | DCM | 91.8 | 99.88 |
| 3 | HCl (1M) | DCM/H₂O | 96.6 | 99.87 |
Silylated Mixed Anhydride Approach (EP2213676A1)
This patent describes a low-temperature (−40°C) silylation strategy to suppress self-acylation, a common side reaction in cephalosporin synthesis.
Key Innovations
- Silylation Reagent : N,O-bis(trimethylsilyl)acetamide (BSA) selectively silylates the carboxyl group of amoxydane salt, forming a mixed anhydride intermediate. Hexamethyldisilazane (HMDS) and trimethylsilyl iodide (TMSI) are ineffective, leading to colored impurities.
- Temperature Control : Reactions conducted below −20°C minimize epimerization at the 7-position, preserving stereochemical integrity.
Procedure Overview
- Silylation : Amoxydane salt is treated with BSA in chlorinated solvents (e.g., DCM), generating a silylated intermediate.
- Acylation : The intermediate reacts with 7-amino-3-(Z/E-propenyl)-3-cephem-4-carboxylate at −25°C, followed by 1,3-propanediol quenching.
- Crystallization : Adjusting the pH to 5.5–7.0 with ammonia precipitates cefprozil as a DMF solvate, later converted to the monohydrate.
Table 2: Performance Metrics for EP2213676A1 Method
| Parameter | Value |
|---|---|
| Reaction Temperature | −40°C to −25°C |
| Silylation Efficiency | 98.2% |
| Final Product Purity | 99.6% (HPLC) |
Comparative Analysis of Methodologies
Yield and Scalability
- The Boc-mediated route (CN108033972B) excels in total yield (cumulative 85–89%) and operational simplicity, making it ideal for industrial-scale production.
- The silylation method (EP2213676A1) prioritizes purity (99.6%) but requires cryogenic conditions, increasing energy costs.
Byproduct Formation
- Boc protection reduces amine side reactions, limiting dimerization to <0.5%.
- Silylation eliminates self-acylation, suppressing the Z/E isomerization to <1%.
Solvent Systems
Critical Process Parameters
Temperature Optimization
Q & A
Basic Research Questions
Q. What standard analytical methods are recommended for characterizing the purity and stability of cefprozil monohydrate in solid dosage forms?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying cefprozil monohydrate in formulations, as it separates degradation products and impurities effectively. Spectrophotometric methods, such as charge-transfer complexation with π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), provide rapid quantification but require validation against reference standards . Stability studies should follow ICH guidelines, assessing pH sensitivity (optimal stability at pH 4.0–6.0) and water content (≤3.0% via volumetric titration) under accelerated storage conditions .
Q. How does the classification of cefprozil monohydrate as a second-generation cephalosporin influence its experimental use in antimicrobial resistance studies?
- Methodological Answer : Cefprozil’s β-lactam structure and activity against Gram-positive and limited Gram-negative bacteria (e.g., Streptococcus pneumoniae) make it suitable for studying resistance mechanisms like β-lactamase production. Researchers should pair MIC (minimum inhibitory concentration) assays with molecular techniques (e.g., PCR for blaZ genes) to correlate phenotypic resistance with genetic markers. Use standardized bacterial strains (e.g., ATCC controls) to ensure reproducibility .
Q. What experimental protocols are critical for evaluating the hydrolytic degradation of cefprozil monohydrate under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies in buffered solutions (pH 1.2–8.0) at 37°C, sampling at intervals (e.g., 0, 6, 24 hours). Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., β-lactam ring cleavage). Include kinetic modeling (e.g., first-order decay) to predict shelf-life .
Q. How should dissolution testing be designed for cefprozil monohydrate tablets to ensure bioequivalence?
- Methodological Answer : While FDA dissolution methods for cefprozil are under development, use paddle apparatus (USP II) with biorelevant media (e.g., phosphate buffer pH 7.2) at 50 rpm. Sample at 10, 20, 30, and 45 minutes, comparing results to pharmacokinetic data (e.g., Cmax, Tmax) from in vivo studies .
Advanced Research Questions
Q. How can discrepancies between experimental (X-ray diffraction) and computational (DFT) models of cefprozil monohydrate’s crystal structure be resolved?
- Methodological Answer : The monoclinic P21 structure solved via synchrotron X-ray powder diffraction shows a proton transfer suggested by DFT calculations. Validate this using solid-state NMR to probe hydrogen bonding and vibrational spectroscopy (e.g., Raman) to confirm protonation states. Refine computational models by incorporating dispersion corrections (e.g., D3-BJ method) .
Q. What strategies address low success rates in solving complex crystal structures of cefprozil monohydrate using Monte Carlo simulated annealing?
- Methodological Answer : Optimize simulated annealing parameters (e.g., cooling rate, step size) and incorporate preferred orientation corrections (e.g., March-Dollase model). Use high-resolution synchrotron data (≤1 Å) to reduce noise. Cross-validate with electron diffraction tomography for ambiguous regions .
Q. How can researchers validate novel spectrofluorimetric methods for cefprozil quantification against regulatory standards?
- Methodological Answer : Perform method validation per ICH Q2(R1), including linearity (1–20 μg/mL), LOD/LOQ (e.g., 0.3 μg/mL and 1.0 μg/mL), and interference studies with common excipients. Compare results to HPLC assays using Bland-Altman analysis. Address matrix effects (e.g., suspension viscosity) by standard addition .
Q. What experimental designs are optimal for assessing the ecological impact of cefprozil monohydrate residues in wastewater?
- Methodological Answer : Use microcosm studies with activated sludge to simulate biodegradation kinetics. Employ LC-MS/MS to quantify residual cefprozil and metabolites. Assess toxicity via Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). Model environmental fate using QSAR (quantitative structure-activity relationship) tools .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
